molecular formula C16H16FNO2 B495562 N-(2-fluorophenyl)-2-isopropoxybenzamide

N-(2-fluorophenyl)-2-isopropoxybenzamide

Cat. No.: B495562
M. Wt: 273.3g/mol
InChI Key: FNELHMOCADMEAJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-isopropoxybenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 2-fluorophenyl group at the amide nitrogen and an isopropoxy group at the 2-position of the benzene ring. The fluorine atom and isopropoxy group influence its electronic, steric, and solubility properties, distinguishing it from other analogs .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3g/mol

IUPAC Name

N-(2-fluorophenyl)-2-propan-2-yloxybenzamide

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-11H,1-2H3,(H,18,19)

InChI Key

FNELHMOCADMEAJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Fluorinated Benzamides

N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • Structural Differences : Features two fluorine atoms at the 2- and 4-positions of the phenyl ring and a fluorine at the 2-position of the benzamide core.
  • Physicochemical Properties : The additional fluorine atoms enhance electronegativity and influence intermolecular interactions, such as short C–H···F contacts, which stabilize crystal packing .
  • Crystallographic Findings : Exhibits distinct polymorphism due to fluorine-mediated aggregation, as observed in single-crystal X-ray studies .
N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • Structural Differences : Fluorines at the 2- and 3-positions on the phenyl ring introduce steric hindrance and alter hydrogen-bonding patterns.
  • Research Insights : NMR and crystallographic analyses reveal conformational flexibility, with fluorine atoms participating in weak interactions that affect solubility and thermal stability .
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)
  • Structural Complexity: Contains multiple substituents, including chloro, cyano, hydroxy, and additional fluorine groups.
  • Biological Relevance : Designed for enhanced binding affinity in therapeutic applications (e.g., kinase inhibition), showcasing how bulkier substituents like isopropoxy improve target selectivity compared to simpler benzamides .

Comparison with Non-Fluorinated Benzamides

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
  • Key Differences : Replaces fluorine with chlorine and substitutes isopropoxy with methoxy.
  • Spectroscopic Properties: Exhibits strong fluorescence due to the electron-donating methoxy group, a trait less pronounced in fluorinated analogs .
  • Applications : Used in fluorescence-based assays, highlighting how electronic modifications (e.g., Cl vs. F) dictate photophysical behavior .
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
  • Agrochemical Focus : Contains a methyl group and isopropoxy substituent but lacks fluorine.
  • Functional Impact : The isopropoxy group enhances lipophilicity, improving pesticidal activity compared to methoxy or hydrogen analogs .

Role of Isopropoxy vs. Other Alkoxy Groups

  • Isopropoxy : Introduces steric bulk and moderate electron-donating effects, enhancing metabolic stability and membrane permeability compared to smaller alkoxy groups (e.g., methoxy) .
  • Methoxy : Provides stronger electron donation but reduced steric hindrance, often leading to higher solubility in polar solvents .

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